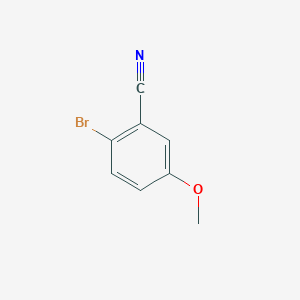

2-Bromo-5-methoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQONVYONOASKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617998 | |

| Record name | 2-Bromo-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138642-47-4 | |

| Record name | 2-Bromo-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-5-methoxybenzonitrile, a key intermediate in the development of various pharmaceutical compounds.[1] The document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for the synthesis of the target molecule and its crucial precursors.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound have been identified and are detailed below: the Sandmeyer reaction starting from 2-bromo-5-methoxyaniline and the direct conversion of 2-bromo-5-methoxybenzoic acid.

Pathway 1: Sandmeyer Reaction of 2-Bromo-5-methoxyaniline

The Sandmeyer reaction is a versatile and widely used method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[2][3] This pathway involves the diazotization of 2-bromo-5-methoxyaniline, followed by reaction with a copper(I) cyanide catalyst.[1][4] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2][4]

"2-Bromo-5-methoxyaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diazonium_Salt" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Bromo-5-methoxyaniline" -> "Diazonium_Salt" [label="NaNO2, H+"]; "Diazonium_Salt" -> "this compound" [label="CuCN"]; }

Caption: Sandmeyer reaction pathway for this compound synthesis.Pathway 2: From 2-Bromo-5-methoxybenzoic Acid

A more direct, albeit high-temperature, method involves the conversion of 2-bromo-5-methoxybenzoic acid to the corresponding nitrile.[1] This process is achieved by reacting the carboxylic acid with ammonia gas at elevated temperatures, leading to dehydration and formation of the nitrile.[1]

"2-Bromo-5-methoxybenzoic_acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Bromo-5-methoxybenzoic_acid" -> "this compound" [label="NH3, 200-260°C"]; }

Caption: Synthesis from 2-Bromo-5-methoxybenzoic acid.Synthesis of Key Precursor: 2-Bromo-5-methoxybenzoic Acid

The synthesis of the crucial precursor, 2-bromo-5-methoxybenzoic acid, is most commonly achieved through the electrophilic bromination of 3-methoxybenzoic acid (m-anisic acid). The regioselectivity of this reaction is directed by the activating methoxy group and the deactivating carboxyl group. Several brominating agents have been successfully employed.

"3-Methoxybenzoic_acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Bromo-5-methoxybenzoic_acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"3-Methoxybenzoic_acid" -> "2-Bromo-5-methoxybenzoic_acid" [label="Brominating Agent"]; }

Caption: General scheme for the synthesis of 2-Bromo-5-methoxybenzoic acid.Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 2-bromo-5-methoxybenzoic acid using various bromination methods.

| Starting Material | Brominating Agent | Solvent | Yield (%) | Purity (%) | Reference |

| 3-Methoxybenzoic acid | Bromine | Acetic acid/Water | 79 | Not specified | [5] |

| 3-Methoxybenzoic acid | N-Bromosuccinimide (NBS) | Dichloromethane | 93.4 | 99.1 | [6] |

| 3-Methoxybenzoic acid | Dibromohydantoin | Dichloroethane | 92.8 | 99.5 | [6] |

| 3-Methoxybenzoic acid | Dibromohydantoin | Chloroform | 92.8 | 99.5 | [6] |

| 3-Methoxybenzoic acid | KBr/KBrO3 | Trifluoroacetic acid | 85 | >99.0 | [7] |

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid via Bromination with N-Bromosuccinimide[6]

-

Reaction Setup: In a 500 mL four-neck flask, add 75 g of dichloromethane, 15.2 g (0.1 mol) of m-methoxybenzoic acid, 30 mL of concentrated sulfuric acid, 1.19 g (0.01 mol) of potassium bromide, and 1.23 g (0.01 mol) of red phosphorus.

-

Addition of Brominating Agent: While stirring, add 26.7 g (0.15 mol) of N-bromosuccinimide at 25 °C.

-

Reaction: Control the reaction temperature between 25-30 °C and react for 3 hours. Monitor the consumption of the starting material by High-Performance Liquid Chromatography (HPLC).

-

Work-up: Pour the reaction mixture into 200 g of ice water to quench the reaction.

-

Isolation and Purification: Recover the dichloromethane under reduced pressure. Filter the mother liquor and recrystallize the solid from 65 mL of ethanol to obtain 21.57 g of 2-bromo-5-methoxybenzoic acid.

Protocol 2: Synthesis of this compound from 2-Bromo-5-methoxybenzoic Acid[1]

-

Reaction Setup: In a three-necked flask equipped with a thermometer, an ammonia inlet, and a distillation column, add 400 g of 2-bromo-5-methoxybenzoic acid.

-

Heating: Heat the flask using a heating mantle to 180 °C until the acid is mostly dissolved.

-

Ammonia Addition: Introduce ammonia gas through the inlet.

-

Reaction Conditions: Control the initial reaction temperature between 200-230 °C for 6 hours. Slowly increase the temperature to 230-250 °C for 4 hours, and then further increase it to 250-260 °C for 2 hours.

-

Product Collection: Continuously distill off the crude nitrile.

-

Purification: Separate the collected crude product, wash it with water, and perform vacuum distillation to obtain the final product, this compound.

Protocol 3: General Procedure for Sandmeyer Reaction[2][3][4]

Note: A specific detailed protocol for 2-bromo-5-methoxyaniline was not found in the initial search results, so a general procedure is provided.

-

Diazotization: Dissolve the starting aniline (2-bromo-5-methoxyaniline) in a suitable acidic solution (e.g., aqueous HCl or HBr). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.

-

Reaction: Slowly add the cold diazonium salt solution to the CuCN mixture. Nitrogen gas will be evolved. The reaction is often stirred at a slightly elevated temperature to ensure completion.

-

Work-up and Isolation: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed to yield the crude benzonitrile.

-

Purification: The crude product can be purified by techniques such as recrystallization or column chromatography.

References

- 1. Page loading... [guidechem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. jk-sci.com [jk-sci.com]

- 5. prepchem.com [prepchem.com]

- 6. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 7. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromo-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-5-methoxybenzonitrile, a key intermediate in organic synthesis. It details its chemical and physical properties, provides established synthesis protocols, and illustrates its application in modern cross-coupling methodologies.

Core Compound Identification and Properties

This compound is a substituted aromatic compound widely utilized as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Identifiers

The structure consists of a benzene ring substituted with a nitrile group, a bromine atom at the ortho-position (C2), and a methoxy group at the meta-position (C5) relative to the nitrile.

Structure:

Table 1: Compound Identifiers

| Identifier | Value | Reference |

| CAS Number | 138642-47-4 | [1] |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | COc1ccc(Br)c(c1)C#N | [1] |

| InChI Key | ZQONVYONOASKIY-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical Form | White to off-white powder/solid | [1] |

| Melting Point | 99-102 °C | [1] |

| Boiling Point | 292.8 °C at 760 mmHg | [3] |

| Density | 1.563 g/cm³ | [3] |

| Solubility | Insoluble in water. Soluble in organic solvents such as dichloromethane and chloroform. |

Safety and Handling

Table 3: GHS Safety Information

| Category | Information | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302 (Harmful if swallowed) | [1] |

| Precautionary Statements | P264, P270, P301+P312, P501 | [1] |

| Storage | Store at 2-8°C in a dry, well-ventilated area away from incompatible substances. | [1] |

Synthesis Pathways and Experimental Protocols

This compound can be synthesized via several routes. The following protocols detail two common methods starting from commercially available precursors.

Synthesis from 2-Bromo-5-methoxybenzoic Acid (Ammonolysis)

This method involves the high-temperature conversion of a carboxylic acid to a nitrile using ammonia. It is suitable for large-scale production.

Experimental Protocol:

-

Apparatus Setup: Equip a 1 L three-necked flask with a mechanical stirrer, a thermometer, an ammonia gas inlet tube, and a distillation condenser.

-

Charging the Reactor: Add 400 g of 2-bromo-5-methoxybenzoic acid to the flask.

-

Reaction Initiation: Begin heating the flask using a heating mantle. Heat until the internal temperature reaches 180°C, by which point the acid should be mostly molten.

-

Ammonia Introduction: Introduce a steady stream of ammonia gas into the molten acid through the inlet tube.

-

Staged Heating Profile:

-

Maintain the reaction temperature between 200-230°C for 6 hours.

-

Slowly increase the temperature to 230-250°C and hold for 4 hours.

-

Further increase the temperature to 250-260°C and maintain for 2 hours.

-

-

Product Collection: Throughout the heating process, the crude this compound product will distill from the reaction mixture. Collect the distillate.

-

Work-up and Purification:

-

Wash the collected crude product with water to remove any unreacted starting material and ammonium salts.

-

Separate the organic layer.

-

Perform vacuum distillation on the crude nitrile to yield the pure product.[3]

-

Synthesis from 2-Bromo-5-methoxyaniline (Sandmeyer Reaction)

This classic transformation proceeds via a diazonium salt intermediate, which is subsequently displaced by a cyanide nucleophile. This method is a cornerstone of aromatic chemistry.

Experimental Protocol:

-

Diazotization:

-

In a flask cooled to 0-5°C in an ice-salt bath, dissolve 2-bromo-5-methoxyaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not rise above 5°C.

-

Stir the resulting solution for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Heat gently if necessary to dissolve, then cool to room temperature.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

-

Caption: Key synthesis pathways to this compound.

Applications in Cross-Coupling Reactions

As an aryl bromide, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of C-C bonds.

Suzuki-Miyaura Coupling: A Representative Protocol

This protocol describes a typical Suzuki-Miyaura reaction coupling this compound with phenylboronic acid to form 5-methoxy-[1,1'-biphenyl]-2-carbonitrile.

Table 4: Reagents for Suzuki-Miyaura Coupling

| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |

| This compound | 212.04 | 1.0 | 212 mg | 1.0 |

| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg | 0.03 |

| K₂CO₃ (anhydrous) | 138.21 | 2.0 | 276 mg | 2.0 |

| Toluene | - | - | 5 mL | - |

| Ethanol | - | - | 2 mL | - |

| Water | - | - | 2 mL | - |

Experimental Protocol:

-

Inert Atmosphere Setup: Add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar.

-

Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Subsequently, add the degassed solvents: toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 100°C and stir the mixture vigorously for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.[4]

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Spectroscopic Profile of 2-Bromo-5-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-methoxybenzonitrile, a key intermediate in various synthetic pathways. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

While direct experimental spectra for this compound were not found in the available literature, the following tables summarize the predicted and expected spectroscopic data based on the analysis of its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~ 7.5 - 7.7 | d | Aromatic CH ortho to Bromine |

| ~ 7.1 - 7.3 | dd | Aromatic CH ortho to Cyano and meta to Methoxy | |

| ~ 6.9 - 7.1 | d | Aromatic CH ortho to Methoxy and meta to Bromine | |

| ~ 3.8 | s | Methoxy (-OCH₃) protons | |

| ¹³C | ~ 160 | s | Aromatic C attached to Methoxy group |

| ~ 135 | s | Aromatic C attached to Cyano group | |

| ~ 125 | d | Aromatic CH | |

| ~ 120 | d | Aromatic CH | |

| ~ 118 | s | Aromatic C attached to Bromine | |

| ~ 115 | d | Aromatic CH | |

| ~ 115 | s | Cyano (-C≡N) carbon | |

| ~ 56 | q | Methoxy (-OCH₃) carbon |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Medium | Stretching |

| Aliphatic C-H (in -OCH₃) | 2950 - 2850 | Medium | Stretching |

| Cyano (C≡N) | 2230 - 2210 | Strong | Stretching |

| Aromatic C=C | 1600 - 1450 | Medium to Strong | Stretching |

| C-O (Aryl ether) | 1250 - 1200 | Strong | Asymmetric Stretching |

| C-O (Aryl ether) | 1050 - 1000 | Strong | Symmetric Stretching |

| C-Br | 600 - 500 | Medium to Strong | Stretching |

Note: The presence of these characteristic peaks in an experimental IR spectrum would be indicative of the this compound structure.

Mass Spectrometry (MS)

Table 3: Expected Mass-to-Charge Ratios (m/z)

| Ion | Description | Expected m/z | Notes |

| [M]⁺ | Molecular Ion | 211 & 213 | Due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |

| [M-CH₃]⁺ | Loss of a methyl group | 196 & 198 | |

| [M-Br]⁺ | Loss of a bromine atom | 132 | |

| [M-C≡N]⁺ | Loss of the nitrile group | 185 & 187 |

Note: The isotopic pattern of the molecular ion is a key identifier for bromine-containing compounds in mass spectrometry.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid State):

-

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

ATR: Place a small amount of the powdered sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform baseline correction and peak picking on the resulting spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject the solution into the GC-MS system.

-

Alternatively, for direct analysis, a direct insertion probe can be used.

-

-

Instrument Setup and Data Acquisition:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

The mass spectrometer will separate the resulting ions based on their mass-to-charge ratio.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

-

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Solubility of 2-Bromo-5-methoxybenzonitrile in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-5-methoxybenzonitrile, a key intermediate in various synthetic applications. Understanding its solubility profile is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines the known qualitative solubility, presents a standardized experimental protocol for quantitative determination, and offers a logical workflow for solubility assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound (CAS No: 138642-47-4) is essential for interpreting its solubility characteristics.

| Property | Value |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.04 g/mol [1] |

| Appearance | Powder[1] |

| Melting Point | 99-102 °C[1] |

| Boiling Point | 292.774 °C at 760 mmHg[2] |

| Density | 1.563 g/cm³[2] |

Solubility Profile

Quantitative public-domain data on the solubility of this compound in a range of common solvents is limited. However, qualitative assessments are available.

Table 1: Qualitative Solubility of this compound

| Solvent | Type | Reported Solubility |

| Water | Polar Protic | Insoluble[3] |

| Dichloromethane | Polar Aprotic | Soluble[3] |

| Chloroform | Polar Aprotic | Soluble[3] |

Due to the absence of specific quantitative data, a standardized experimental protocol is provided below for researchers to determine the precise solubility in solvents relevant to their work.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a compound. This can be coupled with various analytical techniques for quantification.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., methanol, ethanol, acetone, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (HPLC-UV, UV-Vis Spectrophotometer, or gravimetric analysis tools)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 2 hours to permit the sedimentation of the excess solid.

-

Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, it is recommended to use a syringe and syringe filter to collect the sample.

-

-

Quantification:

-

Accurately dilute the collected supernatant with the same solvent to a concentration within the linear range of the chosen analytical method.

-

Analyze the diluted sample to determine the concentration of this compound.

-

For HPLC Analysis: A validated HPLC method with a suitable column (e.g., C18) and mobile phase should be used. A calibration curve of known concentrations versus peak area is required for quantification.

-

For UV-Vis Spectrophotometry: The wavelength of maximum absorbance (λmax) for this compound in the specific solvent must be determined. A calibration curve of absorbance versus known concentrations is necessary.

-

For Gravimetric Analysis: A known volume of the saturated solution is carefully transferred to a pre-weighed, dry evaporating dish. The solvent is evaporated at a controlled temperature, and the dish with the residue is dried to a constant weight. The mass of the dissolved solid can then be determined.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

This guide provides a framework for understanding and determining the solubility of this compound. The provided experimental protocol can be adapted to various common laboratory solvents to generate the quantitative data necessary for research, development, and quality control purposes.

References

2-Bromo-5-methoxybenzonitrile: A Versatile Scaffold for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxybenzonitrile is a substituted aromatic compound that has emerged as a significant and versatile building block in the fields of organic synthesis and medicinal chemistry.[1][2] Its structure is characterized by a benzene ring functionalized with a bromine atom, a methoxy group, and a nitrile moiety. This unique combination of functional groups provides multiple reactive sites, making it an ideal starting material for the synthesis of complex molecules and novel chemical entities. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, the nitrile group can be transformed into other functional groups like amines and carboxylic acids, and the methoxy group influences the electronic properties of the aromatic ring.[1][2] This guide provides a comprehensive overview of the potential research applications of this compound, focusing on its role in synthetic methodologies and as a scaffold for the development of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 138642-47-4 | [1][3] |

| Molecular Formula | C₈H₆BrNO | [1][3] |

| Molecular Weight | 212.04 g/mol | [1][3] |

| Appearance | Powder | [3] |

| Melting Point | 90-92 °C / 99-102 °C | [1][3] |

| Boiling Point | 292.774 °C at 760 mmHg | [1] |

| Density | 1.563 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [3] |

| SMILES String | COc1ccc(Br)c(c1)C#N | [3] |

Core Synthetic Applications: A Gateway to Molecular Diversity

The reactivity of this compound is dominated by the presence of the bromine atom on the aromatic ring, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5] For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position, creating complex biaryl and related structures that are common in pharmaceuticals and functional materials.[6] The catalytic cycle generally involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the product and regenerate the catalyst.[7]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4][8] This reaction is indispensable in medicinal chemistry for synthesizing arylamines, which are prevalent in a vast array of pharmaceuticals.[4] Using this compound as the substrate, this method allows for the introduction of primary or secondary amines at the 2-position. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination and deprotonation of the amine to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product.[9]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Potential in Drug Discovery and Medicinal Chemistry

The structural framework of this compound is a valuable starting point for the design and synthesis of new therapeutic agents. Its derivatives have shown potential in various areas, most notably as kinase inhibitors and anticancer agents.

Scaffold for Kinase Inhibitors

Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is linked to many diseases, including cancer.[10] The indole scaffold, which can be readily synthesized from precursors like this compound, is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[11][6] By applying Suzuki or Buchwald-Hartwig reactions, diverse aryl, heteroaryl, or amino groups can be introduced at the 2-position, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.[11][6]

Caption: Synthetic workflow from this compound to kinase inhibitor scaffolds.

Anticancer and Antimicrobial Agents

While direct biological profiling of this compound is not extensively published, studies on structurally related bromo-methoxyphenyl derivatives highlight their potential as cytotoxic and antimicrobial agents.[12] The combination of the bromo and methoxy substituents on a phenyl ring is a recurring motif in compounds with significant biological activity. The data below, from analogous compounds, suggest that derivatives of this compound are promising candidates for further investigation.

Table 1: Anticancer Activity of Structurally Related Bromo-Methoxyphenyl Derivatives [12]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

| 2-Phenylacrylonitrile | HCT116 | 0.0059 |

| 2-Phenylacrylonitrile | BEL-7402 | 0.0078 |

| Chalcone | HeLa | 3.204 |

| Chalcone | MCF-7 | 3.849 |

Detailed Experimental Protocols

The following are generalized protocols for key synthetic transformations involving this compound and its precursors. These should serve as a starting point, and optimization may be necessary for specific substrates and desired outcomes.

Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid

This precursor is often used to synthesize the title nitrile.[1] A common method involves the bromination of 3-methoxybenzoic acid.[13][14]

-

Materials: 3-methoxybenzoic acid, halogenated hydrocarbon solvent (e.g., dichloromethane), bromination reagent (e.g., dibromohydantoin), bromination initiator (e.g., potassium bromate), cocatalyst (e.g., red phosphorus), and sulfuric acid.[13]

-

Procedure:

-

Dissolve m-methoxybenzoic acid (0.1 mol), concentrated sulfuric acid (25 mL), potassium bromate (0.01 mol), and red phosphorus (0.01 mol) in dichloromethane (80 g) in a suitable reaction flask.[13]

-

With stirring, add the bromination reagent (0.15 mol) at 25 °C.[13]

-

Control the reaction temperature between 25-30 °C and stir for approximately 3 hours, monitoring progress by HPLC or TLC.[13]

-

Upon completion, pour the reaction mixture into ice water (200 g) to quench the reaction.[13]

-

Recover the dichloromethane under reduced pressure.[13]

-

Filter the resulting solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-5-methoxybenzoic acid.[13] A reported yield for a similar procedure is 93.6% with 99.4% purity.[13]

-

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

This protocol is based on established methodologies for the coupling of aryl bromides.[5][11]

-

Materials: this compound (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), ligand (if required, e.g., SPhos), base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq), and a degassed solvent system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water).[5][6]

-

Procedure:

-

To a flame-dried reaction flask, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.[11]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[11]

-

Add the degassed solvent mixture via syringe.[5]

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.[5][11]

-

Monitor the reaction progress by TLC or LC-MS.[11]

-

Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography.

-

Protocol 3: Generalized Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N coupling of this compound.[4][15]

-

Materials: this compound (1.0 eq), primary or secondary amine (1.2-1.5 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos), base (e.g., Sodium tert-butoxide or Cs₂CO₃, 1.5-2.0 eq), and anhydrous solvent (e.g., Toluene or Dioxane).[11][15]

-

Procedure:

-

In a dry, sealable reaction tube or Schlenk tube under an inert atmosphere, combine the palladium pre-catalyst and the ligand.[11]

-

Add this compound, the amine, and the base.[11]

-

Add the anhydrous solvent via syringe.[11]

-

Seal the tube tightly and heat the reaction mixture to 80-120 °C with vigorous stirring for 12-24 hours.[11][15]

-

Monitor the reaction progress by TLC or LC-MS.[11]

-

After completion, cool the reaction to room temperature.[11]

-

Filter the mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).[11]

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Conclusion

This compound stands out as a highly valuable and adaptable intermediate in synthetic chemistry. Its utility is primarily driven by the bromine atom, which serves as a versatile handle for robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions enable the systematic construction of diverse and complex molecular architectures. For researchers in drug discovery, this compound provides a strategic starting point for developing libraries of novel compounds, particularly in the search for potent and selective kinase inhibitors and other therapeutic agents. The continued exploration of this scaffold is poised to yield significant advancements in both medicinal chemistry and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]

- 3. 2-溴-5-甲氧基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. u-picardie.fr [u-picardie.fr]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-5-methoxybenzonitrile: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-methoxybenzonitrile, a key chemical intermediate. It details the compound's discovery and historical context, outlines its primary synthetic routes with detailed experimental protocols, and presents its physicochemical and spectroscopic data in a clear, structured format. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a substituted aromatic nitrile that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a bromo, a methoxy, and a nitrile group on a benzene ring, offers multiple reactive sites for a variety of organic transformations. Phenylacetonitrile compounds, in general, are recognized as important intermediates in organic chemistry, capable of undergoing hydrolysis to acids, reduction to amines, and other reactions.[1]

Discovery and History

While the precise first synthesis of this compound is not definitively documented in a singular seminal publication, its emergence is intrinsically linked to the broader development of synthetic methodologies in the mid to late 20th century. The industrialization of cyanation reactions, which gained momentum in Japan in the 1960s, and subsequent research into the synthesis of brominated benzonitriles in regions like China from the 1980s onwards, provided the foundational knowledge for the preparation of such substituted benzonitriles.[1] The development and refinement of the Sandmeyer reaction, discovered in 1884, which allows for the conversion of aryl amines to aryl halides and nitriles, was a critical enabler for the synthesis of compounds like this compound from its corresponding aniline precursor.[2]

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below. It is important to note that there are slight variations in the reported melting points from different commercial suppliers, which may be attributed to differences in purity or measurement techniques.

| Property | Value | Source(s) |

| CAS Number | 138642-47-4 | [1][3] |

| Molecular Formula | C₈H₆BrNO | [1][3] |

| Molecular Weight | 212.04 g/mol | [1][3] |

| Melting Point | 90-92 °C | [1] |

| 99-102 °C | [4] | |

| Boiling Point | 292.774 °C at 760 mmHg | [1] |

| Density | 1.563 g/cm³ | [1] |

| Appearance | White to off-white solid/powder | [4] |

| Solubility | Sparingly soluble in water | [2] |

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound. The selection of a particular method often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: From 2-Bromo-5-methoxybenzoic Acid

This method involves the conversion of the carboxylic acid functional group of 2-bromo-5-methoxybenzoic acid into a nitrile.

A detailed experimental procedure for this conversion is described as follows:

In a three-necked flask equipped with a thermometer, an ammonia inlet, and a distillation column, 400 g of 2-bromo-5-methoxybenzoic acid is added.[1] The flask is heated to 180°C, a temperature at which the acid (melting point 162-166°C) is mostly dissolved.[1] Ammonia gas is then introduced into the flask. The reaction temperature is initially maintained between 200-230°C for 6 hours.[1] Subsequently, the temperature is slowly increased to 230-250°C for 4 hours and then further raised to 250-260°C for another 2 hours.[1] During this process, the crude this compound is continuously distilled off.[1] The collected crude product is then separated, washed with water, and purified by vacuum distillation to yield the final product.[1]

Logical Workflow for Synthesis from 2-Bromo-5-methoxybenzoic Acid

References

The Evolving Landscape of 2-Bromo-5-methoxybenzonitrile Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 2-Bromo-5-methoxybenzonitrile and its analogs represent a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this class of compounds. Particular focus is given to their emerging potential as anticancer agents, with detailed data on their inhibitory activities against key oncological targets such as Epidermal Growth Factor Receptor (EGFR). This document aims to equip researchers and drug development professionals with the critical information necessary to navigate the complexities of designing and evaluating new chemical entities derived from the this compound core.

Introduction: The Chemical Versatility of Substituted Benzonitriles

Benzonitrile derivatives are a cornerstone in the field of medicinal chemistry, recognized for their ability to act as crucial intermediates in the synthesis of a wide array of pharmaceutical compounds.[1] The nitrile group, with its unique electronic properties, can serve as a bioisostere for other functional groups and participate in key hydrogen bonding interactions with biological targets.[2] The strategic placement of substituents on the benzene ring, such as bromo and methoxy groups, allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity.[1]

This compound, in particular, offers multiple avenues for chemical modification. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[3] The methoxy group can influence the compound's lipophilicity and metabolic stability, while the nitrile functionality can be transformed into other key chemical groups like amines or carboxylic acids.[4] This inherent versatility makes this compound and its analogs a subject of significant interest in the quest for novel therapeutics.

Synthesis of this compound and Its Precursors

The synthesis of this compound is typically achieved from its corresponding benzoic acid precursor, 2-bromo-5-methoxybenzoic acid.

Synthesis of 2-bromo-5-methoxybenzoic acid

Multiple synthetic routes for 2-bromo-5-methoxybenzoic acid have been reported, commonly starting from m-anisic acid.

Protocol 1: Direct Bromination [5]

-

Reactants: m-anisic acid, bromine, acetic acid, water.

-

Procedure: To a solution of m-anisic acid in acetic acid, bromine is added, followed by the addition of water. The mixture is then heated to reflux. Upon cooling in an ice bath, the product precipitates and is collected by filtration and washed with water.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) [4]

-

Reactants: m-methoxybenzoic acid, N-bromosuccinimide, concentrated sulfuric acid, potassium bromide, red phosphorus, dichloromethane.

-

Procedure: m-methoxybenzoic acid, concentrated sulfuric acid, potassium bromide, and red phosphorus are mixed in dichloromethane. N-bromosuccinimide is then added at 25°C, and the reaction is maintained at 25-30°C for 3 hours. The reaction is quenched with ice water, and the dichloromethane is recovered under reduced pressure. The resulting solid is filtered and recrystallized from ethanol.

Synthesis of this compound from 2-bromo-5-methoxybenzoic acid[3]

-

Reactants: 2-bromo-5-methoxybenzoic acid, ammonia gas.

-

Procedure: 400 g of 2-bromo-5-methoxybenzoic acid is placed in a three-necked flask equipped with a thermometer, ammonia inlet, and a distillation column. The flask is heated to 180°C until the acid is mostly dissolved. Ammonia gas is then introduced. The reaction temperature is controlled between 200-230°C for 6 hours, then slowly increased to 230-250°C for 4 hours, and finally to 250-260°C for 2 hours. The crude nitrile is continuously distilled off, separated, washed with water, and purified by vacuum distillation to yield the final product.

Biological Activities and Structure-Activity Relationships

While direct biological activity data for a wide range of this compound derivatives is still emerging, research on closely related analogs provides significant insights into their therapeutic potential, particularly as anticancer agents. A notable example is the development of quinazoline derivatives from a structurally similar starting material, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile.

Anticancer Activity of Quinazoline Derivatives

A series of (E)-7-Methoxy-6-(3-morpholinopropoxy)-4-(styrylphenylamino)quinazoline derivatives have been synthesized and evaluated for their anticancer activity. These compounds have demonstrated potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and significant cytotoxicity against various cancer cell lines.

Table 1: In Vitro EGFR Kinase Inhibitory Activity and Anticancer Activity of Representative Quinazoline Derivatives [5]

| Compound ID | R | EGFR IC₅₀ (μM) | A549 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | PC-3 IC₅₀ (μM) |

| 6a | 2-CF₃ | 0.12 ± 0.02 | 1.1 ± 0.08 | 0.9 ± 0.05 | 1.5 ± 0.11 | 2.1 ± 0.15 |

| 6b | 3-CF₃ | 0.09 ± 0.01 | 0.8 ± 0.06 | 0.7 ± 0.04 | 1.2 ± 0.09 | 1.8 ± 0.13 |

| 6e | 3-Cl, 4-F | 0.05 ± 0.01 | 0.5 ± 0.04 | 0.4 ± 0.03 | 0.8 ± 0.06 | 1.1 ± 0.08 |

| Gefitinib | - | 0.03 ± 0.01 | 0.4 ± 0.03 | 0.3 ± 0.02 | 0.6 ± 0.05 | 0.9 ± 0.07 |

IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity or cell growth and are presented as the mean ± standard deviation of three independent experiments.

The data indicates that the substitution pattern on the styryl ring significantly influences the anticancer activity. Compound 6e , with a 3-chloro-4-fluoro substitution, exhibited the most potent activity, comparable to the known EGFR inhibitor Gefitinib.

Experimental Protocols for Synthesis and Biological Evaluation

This section provides detailed methodologies for the synthesis of the aforementioned quinazoline derivatives and for the evaluation of their anticancer activity.

General Synthesis of (E)-7-Methoxy-6-(3-morpholinopropoxy)-4-(styrylphenylamino)quinazoline Derivatives (6a-j)[5]

-

Synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (5): To a suspension of 2-nitro-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (4) in water, sodium dithionite is added. The mixture is stirred at 50°C for 2.5 hours. After heating to 70°C, 37% HCl is added slowly over 2 hours. The mixture is then extracted with CH₂Cl₂. The combined organic layers are evaporated, and the residue is purified by silica gel chromatography.

-

Synthesis of Quinazoline Derivatives (6a-j): Compound 5 is treated with dimethylformamide-dimethylacetal (DMF-DMA) and then reacted with the corresponding substituted 4-aminostilbenes to yield the final products.

Caption: Synthetic workflow for quinazoline derivatives.

In Vitro EGFR Kinase Inhibition Assay[5]

-

Principle: The ability of the compounds to inhibit the phosphorylation of a substrate peptide by the EGFR kinase is measured.

-

Procedure: The EGFR kinase, substrate peptide, and ATP are incubated with varying concentrations of the test compounds in a kinase buffer. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay. The IC₅₀ value is then calculated.

Cell Viability Assay (MTT Assay)[3]

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the MTT reagent is added to each well, and the plates are incubated for a few more hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

-

Caption: Workflow for the MTT cell viability assay.

Signaling Pathway Modulation

The potent activity of the quinazoline derivatives against EGFR suggests their mechanism of action involves the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.

Caption: Inhibition of the EGFR signaling pathway.

By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of cancer cell growth.

Conclusion and Future Directions

This compound and its analogs are valuable scaffolds for the development of novel therapeutic agents. The synthetic versatility of this core structure allows for the creation of diverse chemical libraries for structure-activity relationship studies. As demonstrated by the potent anticancer activity of closely related quinazoline derivatives, targeting key signaling pathways such as the EGFR cascade is a promising strategy.

Future research in this area should focus on:

-

The synthesis and biological evaluation of a broader range of derivatives directly from this compound.

-

Exploration of other biological targets beyond EGFR, including other kinases and enzymes.

-

In-depth mechanistic studies to elucidate the precise molecular interactions between these compounds and their biological targets.

-

Optimization of pharmacokinetic and pharmacodynamic properties to identify lead candidates for further preclinical and clinical development.

The continued exploration of this compound derivatives holds significant promise for the discovery of next-generation therapies for cancer and other diseases.

References

An In-depth Technical Guide on the Toxicological Data of 2-Bromo-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 2-Bromo-5-methoxybenzonitrile have not been fully investigated. This document summarizes the currently available data from safety data sheets and chemical databases. All personnel handling this compound should exercise caution and adhere to strict safety protocols.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 138642-47-4 | [1] |

| Molecular Formula | C8H6BrNO | [1] |

| Molecular Weight | 212.05 g/mol | [1] |

| Appearance | Solid, powder | |

| Melting Point | 99-102 °C |

Toxicological Summary

Currently, there is a significant lack of comprehensive toxicological data for this compound in publicly accessible literature and databases. The primary information available is derived from Safety Data Sheets (SDS), which provide hazard classifications based on estimations or limited data. No quantitative toxicological metrics such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values are available.

Hazard Identification and Classification

The compound is classified as hazardous. The key hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | Warning |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific target organ toxicity — Single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Source: Information compiled from available Safety Data Sheets.[1][2][3]

Gaps in Toxicological Data

A thorough review of available information reveals a lack of experimental data for several critical toxicological endpoints. Researchers and drug development professionals should be aware of these data gaps when considering the use of this compound.

| Toxicological Endpoint | Data Availability |

| Acute Toxicity (Quantitative) | No LD50 or LC50 data available. |

| Chronic Toxicity | No information available. |

| Carcinogenicity | No data available for assessment. |

| Mutagenicity | No data available for assessment. |

| Reproductive and Developmental Toxicity | No data available for assessment. |

| Toxicokinetics (ADME) | No information available. |

| Ecotoxicity | No information available regarding persistence, degradability, and bioaccumulation.[1] |

General Experimental Protocol for Hazard Assessment

Due to the absence of specific experimental protocols for this compound, a generalized workflow for initial toxicological screening is presented below. This serves as a conceptual framework for the type of studies required to fill the existing data gaps.

Caption: A conceptual workflow for the toxicological evaluation of a chemical with limited data.

Conclusion and Recommendations

The available information on the toxicology of this compound is limited to hazard classifications indicating acute toxicity, skin, and eye irritation. There is a critical need for comprehensive toxicological studies to determine its safety profile. Professionals in research and drug development should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, and work in a well-ventilated area. Further studies, following established guidelines such as those from the OECD, are necessary to fully characterize the toxicological properties of this compound.

References

A Technical Guide to the Procurement and Application of 2-Bromo-5-methoxybenzonitrile for Research and Drug Development

For researchers, scientists, and drug development professionals, the strategic sourcing of specialized chemical reagents is a critical determinant of project timelines and outcomes. This in-depth technical guide provides a comprehensive overview of the procurement and utilization of 2-Bromo-5-methoxybenzonitrile, a key building block in the synthesis of novel therapeutic agents.

Introduction to this compound

This compound is a substituted benzonitrile compound that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a bromo group ortho to the nitrile and a methoxy group in the meta position, offers versatile reactivity for the construction of complex molecular architectures. This compound is particularly significant in the development of kinase inhibitors and other targeted therapeutics. Phenylacetonitrile compounds, in general, are important in organic chemistry as they can be hydrolyzed to acids, reduced to amines, and undergo other reactions, making them valuable intermediates.[1]

Sourcing and Procurement of this compound

The acquisition of high-quality this compound is paramount for reproducible and reliable experimental results. Researchers have several avenues for procurement, each with distinct advantages in terms of scale, purity, and cost.

Major Suppliers and Market Overview

A survey of the chemical supplier landscape reveals several key vendors that offer this compound for research purposes. These range from large, multinational corporations to more specialized chemical synthesis companies. The table below summarizes prominent suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities | CAS Number | Additional Notes |

| Thermo Scientific Chemicals | 98% | 250 mg | 138642-47-4 | Formerly part of the Alfa Aesar portfolio. |

| Sigma-Aldrich (Merck) | 97% | Varies | 138642-47-4 | Available as a powder; storage at 2-8°C recommended. |

| Vibrant Pharma Inc. | 97% | Inquire for details | 161196-87-8 (for a related compound) | Pricing can vary based on quantity. |

| IndiaMART Listings (Various Sellers) | Varies | Bulk quantities often available | Varies | Pricing and purity can be negotiated directly with sellers. |

Procurement Workflow

The process of acquiring this compound for a research project typically follows a standardized workflow, from initial identification of need to final delivery and quality control.

Experimental Protocols for the Application of this compound

The utility of this compound in drug discovery and development is primarily demonstrated through its application in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstone methodologies in this context.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it is a powerful tool for the synthesis of biaryl compounds.[2] This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.[2]

General Protocol for Suzuki-Miyaura Coupling of this compound:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a base such as potassium carbonate or potassium phosphate (2.0-3.0 equivalents), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or a pre-catalyst like Pd₂(dba)₃ with a suitable ligand, 1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add an anhydrous solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water), via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-5-methoxybenzonitrile as a key building block. This versatile reaction is instrumental in the synthesis of biaryl compounds, which are significant scaffolds in medicinal chemistry and drug discovery. The protocols and data presented herein offer a foundation for the synthesis and exploration of novel molecules with potential therapeutic applications.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The reaction joins an organoboron species (typically a boronic acid) with an organohalide.[1] The use of this compound as the organohalide partner allows for the synthesis of a diverse range of 2-aryl-5-methoxybenzonitrile derivatives. These products are of significant interest in drug development due to their presence in various biologically active molecules. The methoxy and nitrile functionalities on the aromatic ring can influence the electronic properties and binding interactions of the final compounds, making them valuable for structure-activity relationship (SAR) studies.[2]

Data Presentation: Reaction Conditions and Yields

The successful execution of a Suzuki coupling reaction is dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of 2-bromobenzonitriles and other structurally similar aryl bromides with various arylboronic acids. This data serves as a valuable guide for optimizing the reaction of this compound.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (1) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 2-Bromobenzonitrile | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (1) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 92 |

| 3 | 2-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (1) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 89 |

| 4 | 2-Bromo-4-fluoro-5-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | Moderate to Good[3] |

| 5 | 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2) | Isopropanol/H₂O | 85-90 | 8-12 | Good[4] |

| 6 | 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 85[5] |

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling reaction of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure using a Palladium(0) Catalyst

This protocol is a standard method adaptable for a wide range of arylboronic acids.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane or Toluene

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol).

-

Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

To the flask, add 1,4-dioxane (or toluene) and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure using a Palladium(II) Pre-catalyst

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Add the palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol).

-

Seal the flask, evacuate, and backfill with an inert gas three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

-

Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, work up the reaction as described in Protocol 1.

-

Purify the product via column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura reaction. The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide. Following this, transmetalation with the boronic acid (activated by a base) occurs, and the cycle concludes with reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The general workflow for performing a Suzuki coupling reaction, from reaction setup to product analysis, is depicted below. This standardized process ensures reproducibility and efficient execution of the synthesis.

References

- 1. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-Bromo-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel compounds utilizing 2-Bromo-5-methoxybenzonitrile as a versatile starting material. This compound serves as a valuable building block for the introduction of a substituted cyanophenyl moiety into a variety of molecular scaffolds, which is of significant interest in medicinal chemistry and materials science. The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, which are robust and widely applicable methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Overview of Synthetic Pathways

This compound is an ideal substrate for a range of cross-coupling reactions due to the presence of a reactive bromine atom on the aromatic ring. The primary synthetic routes explored in these notes are the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the 2-position of the benzonitrile core.

Caption: Synthetic pathways for novel compounds from this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the synthesis of representative novel compounds. The quantitative data, including yields and key analytical parameters, are summarized in the tables for easy comparison.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Nitriles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[1] This protocol describes the synthesis of 2-(4-acetylphenyl)-5-methoxybenzonitrile.

Experimental Workflow:

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Protocol:

-

To a dried round-bottom flask, add this compound (1.0 mmol, 212 mg), (4-acetylphenyl)boronic acid (1.2 mmol, 197 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Add a 2M aqueous solution of sodium carbonate (2.0 mL).

-

Add a mixture of toluene (5 mL) and ethanol (2 mL).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data for Suzuki-Miyaura Coupling Products:

| Product Name | Boronic Acid | Yield (%) | Melting Point (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |

| 2-(4-acetylphenyl)-5-methoxybenzonitrile | (4-acetylphenyl)boronic acid | 85 | 135-137 | 8.05 (d, J=8.4 Hz, 2H), 7.75 (d, J=8.4 Hz, 2H), 7.40 (d, J=2.8 Hz, 1H), 7.20 (dd, J=8.8, 2.8 Hz, 1H), 7.05 (d, J=8.8 Hz, 1H), 3.85 (s, 3H), 2.65 (s, 3H) |

| 5-methoxy-2-(pyridin-3-yl)benzonitrile | Pyridin-3-ylboronic acid | 78 | 118-120 | 8.80 (d, J=2.0 Hz, 1H), 8.65 (dd, J=4.8, 1.6 Hz, 1H), 7.90 (dt, J=8.0, 2.0 Hz, 1H), 7.45-7.40 (m, 2H), 7.25 (dd, J=8.8, 2.8 Hz, 1H), 7.10 (d, J=8.8 Hz, 1H), 3.90 (s, 3H) |

Heck Coupling for the Synthesis of Styrenylbenzonitriles

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] This protocol outlines the synthesis of (E)-5-methoxy-2-styrylbenzonitrile.

Experimental Workflow:

Caption: Workflow for the Heck coupling reaction.

Protocol:

-

In a sealed tube, combine this compound (1.0 mmol, 212 mg), styrene (1.5 mmol, 156 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

-

Add anhydrous dimethylformamide (DMF) (5 mL) and triethylamine (2.0 mmol, 202 mg).

-

Degas the mixture with argon for 10 minutes.

-

Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

-

After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-